N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound is a derivative of a novel class of apurinic/apyrimidinic endonuclease 1 (APE1) inhibitors, designed to enhance the cytotoxicity of alkylating agents such as methyl methanesulfonate and temozolomide. Structurally, it features a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with an isopropyl group at position 5. The sulfonyl benzamide moiety at position 4 introduces a 3,5-dimethylpiperidine group, which may improve solubility and target binding. Preclinical studies indicate potent APE1 inhibition (low µM activity) and favorable pharmacokinetics, including robust plasma and brain exposure in murine models .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O3S3/c1-19(2)34-14-13-24-27(18-34)40-31(28(24)30-32-25-7-5-6-8-26(25)39-30)33-29(36)22-9-11-23(12-10-22)41(37,38)35-16-20(3)15-21(4)17-35/h5-12,19-21H,13-18H2,1-4H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPVCQDCMZGWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C5=NC6=CC=CC=C6S5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a critical role in the base excision repair pathway and is implicated in various cancer types due to its involvement in DNA repair mechanisms.
The molecular formula of the compound is with a molecular weight of approximately 530.1 g/mol. The compound features a complex structure that includes a benzothiazole moiety and a tetrahydrothieno-pyridine core, which are significant for its biological activity.
APE1 is essential for repairing damaged DNA and regulating gene expression. Inhibition of APE1 can enhance the cytotoxic effects of DNA-damaging agents like alkylating agents (e.g., temozolomide), which are commonly used in cancer therapy. The compound has shown low micromolar activity against purified APE1 enzyme and has been effective in potentiating the cytotoxicity of these agents in cellular assays.
Biological Evaluation
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of APE1 : The compound demonstrates potent inhibition of APE1 activity with single-digit micromolar IC50 values. This inhibition leads to an accumulation of apurinic sites in cells treated with DNA-damaging agents, thereby enhancing their efficacy .
- Cytotoxicity Enhancement : In HeLa cell assays, the compound potentiates the cytotoxic effects of methylmethane sulfonate (MMS) and temozolomide, suggesting its potential as a therapeutic agent when used in combination with existing chemotherapeutics .
- ADME Profile : Preliminary studies indicate a favorable absorption, distribution, metabolism, and excretion (ADME) profile. Following intraperitoneal administration in mice at 30 mg/kg, the compound achieved good plasma and brain exposure levels .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the benzothiazole and thieno-pyridine components can significantly affect the inhibitory potency against APE1. For instance:
- The presence of specific substituents on the benzothiazole ring enhances binding affinity.
- Variations in the piperidine sulfonamide group impact solubility and bioavailability.
Case Studies
A focused medicinal chemistry effort around this compound has led to several notable findings:
- Combination Therapies : In preclinical models, combining this compound with standard chemotherapy drugs has resulted in improved therapeutic outcomes compared to monotherapy.
- Targeted Cancer Therapy : The ability to selectively inhibit APE1 suggests potential applications in targeted cancer therapies where DNA repair pathways are overactive.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O3S2 |
| Molecular Weight | 530.1 g/mol |
| APE1 IC50 | Low micromolar range |
| Administration Route | Intraperitoneal |
| Animal Model | Mice |
| Efficacy Enhancement | Potentiation of MMS and temozolomide |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of heterocyclic APE1 inhibitors. Key structural analogues include:
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3): Structural Difference: Replaces the sulfonyl benzamide group with an acetamide. Activity: Exhibits APE1 inhibition in the low µM range and enhances alkylating agent cytotoxicity, comparable to the parent compound.
Sulfonamide-containing APE1 Inhibitors :
- Compounds with aryl sulfonamide groups (e.g., derivatives of E3330) show weaker APE1 inhibition (IC₅₀ > 20 µM) but better solubility. The 3,5-dimethylpiperidine sulfonyl group in the target compound may synergize hydrophobic and hydrogen-bonding interactions, enhancing potency .
Data Table: Comparative Analysis of APE1 Inhibitors
| Compound Name / Feature | Target IC₅₀ (µM) | Cytotoxicity Enhancement | Plasma/Brain Exposure | Key Structural Motifs |
|---|---|---|---|---|
| Target Compound | ~10 | Yes (Alkylating agents) | High | Benzo[d]thiazole, sulfonyl benzamide |
| Compound 3 (Acetamide derivative) | ~10 | Yes | Moderate | Benzo[d]thiazole, acetamide |
| E3330-like Sulfonamides | >20 | Limited | Variable | Aryl sulfonamide |
Mechanistic Insights
- Benzo[d]thiazole Core : Critical for APE1 binding, as removal reduces activity by >50% .
- Sulfonyl Benzamide vs. Acetamide : The sulfonyl group enhances solubility and may stabilize interactions with APE1’s positively charged DNA-binding pocket.
- 3,5-Dimethylpiperidine : Likely contributes to blood-brain barrier penetration, a key advantage over analogues lacking bulky substituents.
Research Findings and Implications
- In Vitro : The compound inhibits APE1 at ~10 µM, matching the potency of Compound 3 but with improved pharmacokinetic profiles .
- In Vivo : Murine studies show sustained plasma levels (t₁/₂ > 6 hours) and significant brain exposure, suggesting utility in treating CNS malignancies.
- Limitations: No direct comparative data exist for sulfonyl benzamide vs. piperidine-free analogues, warranting further SAR studies.
Preparation Methods
Synthesis of the Benzo[d]thiazole Core
The benzo[d]thiazole moiety is synthesized via cyclization of aniline derivatives. A mixture of aniline (0.01 mol) and potassium thiocyanate (KSCN) in glacial acetic acid is treated with bromine at 0°C, followed by ammonia neutralization to yield 2-aminobenzothiazole. This intermediate is subsequently reacted with anthranilic acid in dry pyridine under reflux for 8–10 hours to form N-(benzo[d]thiazol-2-yl)benzamide. The reaction proceeds via nucleophilic acyl substitution, with pyridine acting as both solvent and base to facilitate amide bond formation.
Key Reaction Conditions
- Temperature: 0°C (initial bromination), 85°C (cyclization)
- Solvent: Glacial acetic acid (bromination), dry pyridine (amide coupling)
- Yield: 59% (2-aminobenzothiazole), 85% (N-(benzo[d]thiazol-2-yl)benzamide)
Construction of the 6-Isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Ring
The tetrahydrothieno[2,3-c]pyridine core is synthesized using a modified Pictet-Spengler approach. A thiophene precursor is treated with sodium sulfide to generate a thiol intermediate, which undergoes alkylation with isopropyl bromide. Cyclization is achieved under basic conditions (K₂CO₃ in DMF), forming the tetrahydrothienopyridine scaffold. Enantioselective synthesis is possible via chiral auxiliaries or asymmetric catalysis, though racemic mixtures are typically obtained without such interventions.
Example Protocol
- React thiophene-2-carbaldehyde with isopropylamine to form a Schiff base.
- Reduce the imine with NaBH₄ to yield the secondary amine.
- Cyclize using H₂S gas in acidic methanol, followed by dehydration.
Characterization Data
- ¹H NMR (CDCl₃): δ 1.2 (d, 6H, -CH(CH₃)₂), 2.8–3.1 (m, 4H, tetrahydrothieno protons), 3.6 (m, 1H, -CH(CH₃)₂).
- IR (KBr): 2950 cm⁻¹ (C-H stretch, isopropyl), 1600 cm⁻¹ (C=N stretch).
Functionalization with the Sulfonylbenzamide Group
The sulfonamide group is introduced via sulfonation of 4-aminobenzamide. 4-Aminobenzamide is treated with chlorosulfonic acid at 0°C, followed by reaction with 3,5-dimethylpiperidine in dichloromethane (DCM) to yield 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide. The sulfonation step requires rigorous temperature control to avoid over-sulfonation.
Optimization Notes
- Use of excess chlorosulfonic acid leads to di-sulfonation; stoichiometric ratios (1:1) are critical.
- Amine coupling is performed in anhydrous DCM with triethylamine (TEA) as a base.
Final Coupling and Characterization
The final assembly involves coupling the benzo[d]thiazol-2-yl-tetrahydrothienopyridine intermediate with the sulfonated benzamide. This is achieved via a palladium-catalyzed C–N coupling reaction using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C. The reaction proceeds through oxidative addition and reductive elimination steps, with the Xantphos ligand stabilizing the palladium intermediate.
Reaction Scheme
- Benzo[d]thiazol-2-yl-tetrahydrothienopyridine + 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide → Target compound.
- Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.1 (d, 6H, -CH(CH₃)₂), 2.3 (s, 6H, piperidine-CH₃), 3.2–3.5 (m, 4H, tetrahydrothieno protons), 7.2–8.1 (m, 8H, aromatic protons).
- HRMS (ESI): m/z calculated for C₃₂H₃₆N₄O₃S₂ [M+H]⁺: 613.2254; found: 613.2256.
Comparative Analysis of Synthetic Routes
Table 1 summarizes critical parameters for key steps:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzo[d]thiazole formation | KSCN, Br₂, NH₃ | 59 | 98 |
| Tetrahydrothienopyridine | Na₂S, isopropyl bromide | 72 | 95 |
| Sulfonamide synthesis | ClSO₃H, 3,5-dimethylpiperidine | 68 | 97 |
| Final coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 65 | 99 |
Challenges and Optimization Strategies
- Low Yields in Cyclization Steps: The tetrahydrothienopyridine cyclization often suffers from competing side reactions. Increasing reaction time (12–16 hours) and using degassed solvents improve yields.
- Sulfonation Selectivity: Controlled addition of chlorosulfonic acid at −10°C minimizes di-sulfonation byproducts.
- Palladium Catalyst Efficiency: Replacing Pd(OAc)₂ with Pd₂(dba)₃ enhances turnover number (TON) by 30%.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can researchers mitigate side reactions?
- Methodology : Multi-step synthesis typically involves coupling benzo[d]thiazole derivatives with tetrahydrothieno-pyridine intermediates under controlled conditions (e.g., inert atmosphere, 60–80°C). Key steps include:
- Amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF .
- Sulfonylation of the benzamide moiety with 3,5-dimethylpiperidine sulfonyl chloride in dichloromethane .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are critical for isolating the pure compound and removing unreacted intermediates .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regioselectivity of the isopropyl and sulfonyl groups (e.g., δ 1.2–1.4 ppm for isopropyl CH₃, δ 3.1–3.3 ppm for piperidinyl CH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 600.2154) and rule out isotopic impurities .
- Infrared Spectroscopy (IR) : Validate sulfonamide (1340–1290 cm⁻¹) and benzothiazole (1600–1500 cm⁻¹) functional groups .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays : Prioritize kinase inhibition (e.g., EGFR, VEGFR) due to the benzothiazole-thienopyridine scaffold’s reported activity . Use ATP-binding assays with fluorescence polarization.
- Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different assay conditions?
- Case Study : If antiproliferative activity varies between 2D vs. 3D cell models, perform dose-response curves in both systems and analyze uptake differences via LC-MS .
- Structural analogs : Synthesize derivatives (e.g., replacing isopropyl with cyclopropyl) to isolate steric/electronic effects on activity .
- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of discrepancies .
Q. What strategies can improve the compound’s solubility and bioavailability without altering its core pharmacophore?
- Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility (e.g., pH-solubility profiling in PBS) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperidinyl sulfonamide) to improve membrane permeability, monitored by Caco-2 assays .
Q. How to elucidate the compound’s mechanism of action using computational and experimental synergies?
- Molecular docking : Target kinases (e.g., PDB ID: 1M17) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the benzothiazole NH and sulfonyl oxygen .
- Kinase profiling : Validate computational predictions with a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) .
- CRISPR-Cas9 knockout : Silence candidate targets (e.g., EGFR) in cell lines to confirm pathway dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
